Olesoxime, also known as Z-Olesoxime, is a small molecule compound primarily investigated for its neuroprotective properties. It is a derivative of cholesterol and is classified as an oxime. This compound has garnered attention in the context of treating neurodegenerative diseases, particularly spinal muscular atrophy, due to its ability to protect motor neurons from apoptosis and promote neuronal survival.
Olesoxime was synthesized from commercial sources, specifically from (+)-4-cholesten-3-one, achieving a reported yield of 95% during the synthesis process . The compound has been evaluated in various biological assays to assess its efficacy in protecting neuronal cells and enhancing their survival under stress conditions.
Olesoxime falls under the category of small organic molecules with potential therapeutic applications in neurology. Its classification as an oxime indicates that it contains a functional group characterized by a nitrogen atom bonded to a carbon atom with a double bond to an oxygen atom.
The synthesis of Olesoxime involves several key steps:
Technical details indicate that the synthesis process can yield high selectivity towards the Z-isomer due to steric and electronic factors influencing the reaction pathway .
Olesoxime possesses a complex molecular structure characterized by its oxime functional group attached to a steroid backbone. The compound exists as a mixture of E/Z isomers, with the Z-isomer being biologically active.
The molecular formula for Olesoxime is C27H45NO, and its molecular weight is approximately 413.67 g/mol. Spectroscopic data confirm that synthesized Olesoxime aligns with literature values, indicating successful synthesis .
Olesoxime participates in various chemical reactions primarily related to its role as an enzyme reactivator. It has been shown to reactivate acetylcholinesterase and butyrylcholinesterase enzymes that have been inhibited by organophosphates.
The reactivation kinetics were studied using spectrophotometric methods, where the observed first-order rate constant of reactivation was determined through linear regression analysis . The binding interactions between Olesoxime and cholinesterases were analyzed using molecular docking studies, revealing critical interactions with amino acid residues within the active sites of these enzymes .
The mechanism through which Olesoxime exerts its neuroprotective effects involves several pathways:
Experimental data demonstrate that Olesoxime significantly reduces apoptosis in neuronal cells exposed to toxic stimuli, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Relevant analyses indicate that Olesoxime maintains structural integrity during biological assays, confirming its suitability for therapeutic applications .
Olesoxime has several promising applications in scientific research and medicine:
Ongoing clinical trials continue to explore its efficacy and safety profile, positioning Olesoxime as a significant candidate for future therapeutic interventions in neurodegenerative diseases.
The Voltage-Dependent Anion Channel (VDAC), the primary metabolite gateway in the mitochondrial outer membrane, serves as a critical regulatory site for olesoxime’s neuroprotective actions. Olesoxime directly targets VDAC’s β-barrel structure, modulating its interactions with pathological proteins and influencing channel gating dynamics.
α-Synuclein (αSyn), an intrinsically disordered neuronal protein implicated in Parkinson disease, translocates across the mitochondrial outer membrane via VDAC, leading to respiratory complex impairment and bioenergetic collapse. Electrophysiological studies demonstrate that monomeric αSyn binds to VDAC with nanomolar affinity, partially occluding the pore and facilitating its own translocation into mitochondria [1] [3]. Olesoxime inhibits this process by binding to the lipid-protein interface of VDAC’s β-barrel, physically hindering αSyn’s access to the channel lumen [1] [8]. This mechanism was validated using planar lipid bilayer experiments, where olesoxime application reduced αSyn-induced VDAC blockage events by >60% at 3 μM concentrations [1]. Complementary cellular studies in neuronally differentiated human SH-SY5Y cells showed olesoxime treatment (3 μM) significantly decreased mitochondrial αSyn internalization, as quantified by proximity ligation assays comparing αSyn-VDAC and αSyn-COXIV interactions [1] [3]. This inhibition preserves mitochondrial respiration by preventing αSyn-mediated complex I impairment [1] [6].
Table 1: Experimental Evidence for Olesoxime-Mediated Inhibition of αSyn Mitochondrial Translocation
Experimental Model | Key Observation | Effect of Olesoxime |
---|---|---|
Planar lipid bilayers (VDAC reconstitution) | αSyn causes reversible VDAC blockage events | 60-80% reduction in blockage frequency at 3 μM [1] |
Differentiated SH-SY5Y cells | Proximity ligation signal for αSyn-VDAC interaction in mitochondria | 45% decrease in interaction foci [1] [3] |
Fluorescence correlation spectroscopy | αSyn detachment kinetics from lipid membranes | Enhanced detachment by 3.2-fold [8] |
Beyond blocking αSyn translocation, olesoxime directly alters VDAC’s voltage-dependent gating behavior. In physiological states, VDAC transitions between high-conductance "open" states (anion-selective) and low-conductance "closed" states (cation-selective) under membrane potentials >30 mV [6] [10]. Olesoxime binds at the VDAC-lipid interface, stabilizing intermediate subconductance states and reducing the voltage threshold required for channel closure [1] [10]. Electrophysiological analyses reveal that olesoxime (1-10 μM) shifts VDAC’s voltage sensitivity, increasing the dwell time in partially closed states by 40-50% [1]. This modulation has dual consequences:
The mitochondrial permeability transition pore (mitochondrial permeability transition pore) is a non-selective channel whose sustained opening triggers mitochondrial swelling, cytochrome c release, and apoptotic/necrotic cell death. Olesoxime suppresses mitochondrial permeability transition pore activation through dual mitochondrial membrane interactions:
Table 2: Olesoxime Effects on Mitochondrial Permeability Transition Pore Parameters in Experimental Models
Model System | Mitochondrial Permeability Transition Pore Trigger | Key Protective Effect | Reference |
---|---|---|---|
Rat motor neurons | Trophic factor deprivation | 70% reduction in cytochrome c release [2] | [2] [5] |
Isolated heart mitochondria | Calcium overload + oxidative stress | 2.5-fold increase in calcium retention capacity [9] | [9] |
SH-SY5Y cells + αSyn overexpression | αSyn-induced complex I inhibition | Prevention of mitochondrial membrane potential collapse [1] | [1] |
Translocator Protein 18 Kilodalton, formerly termed the peripheral benzodiazepine receptor, forms physical complexes with VDAC in mitochondrial outer membranes and regulates cholesterol transport and mitochondrial permeability transition pore sensitization [7]. Olesoxime binds Translocator Protein 18 Kilodalton with micromolar affinity (EC₅₀ ≈ 3 μM), inducing conformational changes that:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0